molecular formula C22H15N3O B12898382 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 62481-19-0

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B12898382
CAS No.: 62481-19-0
M. Wt: 337.4 g/mol
InChI Key: ZPSZAJKQOLEBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound featuring a fused imidazo[2,1-b]quinazolinone core substituted with phenyl groups at the 1- and 2-positions. The diphenyl substituents enhance steric bulk and π-π interactions, which may influence binding affinity and metabolic stability compared to simpler analogs.

Properties

CAS No.

62481-19-0

Molecular Formula

C22H15N3O

Molecular Weight

337.4 g/mol

IUPAC Name

1,2-diphenylimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C22H15N3O/c26-21-18-13-7-8-14-19(18)23-22-24(21)15-20(16-9-3-1-4-10-16)25(22)17-11-5-2-6-12-17/h1-15H

InChI Key

ZPSZAJKQOLEBFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the imidazoquinazoline core. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as molybdate sulfuric acid have been reported to be effective in promoting the cyclization reaction under solvent-free conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Synthetic Routes and Precursor Modifications

The compound is typically synthesized via cyclocondensation or transition metal-catalyzed coupling strategies:

  • Cyclization of 2-(2-bromophenyl)imidazoles with formamide or cyanamide using CuI or Fe₃O₄@SiO₂@Cu-MOF-74 catalysts yields the imidazo[1,2-b]quinazolinone core (isolated yields: 38–77%) .

  • Suzuki-Miyaura cross-coupling of 6-iodo-quinazolin-4-amine derivatives with boronic acids (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) under Pd(dppf)Cl₂ catalysis produces aryl-substituted variants (yields: 50–66%) .

Electrophilic Substitution

  • Halogenation : Bromination at C-6 using NBS or iodine monochloride proceeds regioselectively in DMF (yields: >70%) .

  • Acylation : Treatment with chloroacetyl chloride in THF forms 2-chloroacetamide derivatives, enabling further nucleophilic substitution with amines (e.g., piperidine) .

Nucleophilic Aromatic Substitution

  • Amination : Reaction with hydrazine hydrate in methanol yields hydrazide derivatives (e.g., 6-(6-aminopyridin-3-yl)-substituted analogs) .

Cycloaddition and Ring Expansion

  • Microwave-assisted [3+2] cycloaddition with 1,4,2-dioxazol-5-ones forms triazole-fused derivatives (e.g., triazolo[1,5-c]quinazoline, yield: 66%) .

  • Condensation with aldehydes in glacial acetic acid generates spiro-imidazo-quinazoline hybrids via Knoevenagel-type reactions .

Catalytic Cross-Coupling Reactions

Reaction TypeConditionsYield (%)Reference
C–N Coupling Cu-MOF-74, K₃PO₄, DMF, 150°C50–77
C–C Coupling Pd(dppf)Cl₂, 1,4-dioxane/H₂O, 100°C60–70
Heck Coupling Pd(OAc)₂, PPh₃, DMF, 120°C55–65

Derivatization of Phenyl Substituents

  • Nitration : Nitration at the para-position of the phenyl rings using HNO₃/H₂SO₄ introduces nitro groups (yield: 68%) .

  • Suzuki-Miyaura Arylation : Phenylboronic acids couple with brominated derivatives to generate biaryl systems (yield: 72%) .

Biological Activity-Driven Modifications

  • Mannich Reactions : Introduction of morpholine or piperazine moieties via chloroacetamide intermediates enhances cytotoxicity (IC₅₀: 1.2–8.7 μM against MCF-7 cells) .

  • Glycosylation : Reaction with acetylated glycosyl bromides under Koenigs-Knorr conditions yields glycosylated analogs for antimicrobial screening .

Stability and Degradation

  • Acid/Base Stability : Stable in pH 3–9 aqueous solutions but undergoes hydrolysis in concentrated HCl (≥6 M) to yield 2-phenylquinazolin-4(3H)-one .

  • Photodegradation : UV irradiation (254 nm) in methanol induces ring-opening to form benzamide derivatives .

Key Spectral Data

  • ¹H NMR (DMSO-d₆): δ 7.51–8.15 (m, aromatic H), 6.27 (s, imidazole H) .

  • ESI-MS : m/z 358.1 [M + H]⁺ for 6-(6-aminopyridin-3-yl)-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has demonstrated that 1,2-diphenylimidazo[2,1-b]quinazolin-5(1H)-one exhibits significant cytotoxicity against various cancer cell lines. A study reported that derivatives of this compound displayed IC50 values comparable to established chemotherapeutic agents such as mitoxantrone. Specifically, the compound showed promising activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as an anticancer agent .

Mechanism of Action
The mechanism by which this compound exerts its antitumor effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated by the compound's ability to interact with specific cellular targets, leading to disruption of cell cycle progression and promotion of programmed cell death .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives. Key findings include:

  • Substituent Effects : The presence and position of substituents on the phenyl rings significantly influence the cytotoxic activity. For instance, compounds with electron-donating groups generally exhibit higher activity compared to those with electron-withdrawing groups .
  • N-Heterocycles : Incorporating nitrogen-containing heterocycles into the structure has been associated with improved solubility and bioavailability, further enhancing anticancer properties .

Case Studies

Several studies have documented the synthesis and evaluation of various derivatives of this compound:

StudyDerivativeCell LineIC50 Value (µM)Notes
Compound AHepG210.6Comparable to mitoxantrone
Compound BMCF-721.6Significant apoptosis induction
Compound CVarious27.1Enhanced by chloroacetylation

Mechanism of Action

The mechanism of action of 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Core Structure Substituents/Modifications Key Features Reference
5,6-Diphenylimidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Phenyl groups at 5- and 6-positions Thiazole core instead of quinazolinone; reduced aromatic conjugation.
2,3-Dihydroimidazo[1,2-c]quinazoline Imidazo[1,2-c]quinazoline Piperazinyl/phenylpiperazinyl side chains Conformationally restricted analogs with α1-adrenoceptor antagonism.
5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline Tetrahydroimidazoquinazoline Exocyclic methylidene group Enhanced reactivity in 1,3-dipolar cycloadditions and alkylation/acylation.
(E)-3-(Morpholinomethylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one Pyrrolo[1,2-a]quinazolinone Morpholine-substituted methylidene Improved solubility due to tertiary amine; potential for kinase inhibition.

Physicochemical Properties

Property 1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one 5,6-Diphenylimidazo[2,1-b]thiazole 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives
Melting Point (°C) ~230–235 (estimated) Not reported 251–252 (decomp.) for analogs
Solubility Low (hydrophobic diphenyl groups) Moderate (thiazole polarity) Variable (dependent on piperazinyl substituents)
NMR (¹H, aromatic region) δ 7.2–8.3 (split peaks due to phenyl groups) δ 7.2–7.6 (simpler aromatic system) δ 6.8–7.9 (split by dihydro core)

Stability and Isomerism

  • This compound : Steric hindrance from phenyl groups restricts rotation, favoring a single isomer (e.g., ZZ configuration) in polar solvents .
  • 5-Methylidene derivatives : Exist as EZ/ZZ isomers in solution, with polar solvents stabilizing EZ forms (µ = 7.54 D vs. ZZ: µ = 2.89 D) .

Biological Activity

1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H15N3O. Its structure features an imidazole ring fused with a quinazoline moiety, which contributes to its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, particularly α-glucosidase , which is crucial in carbohydrate metabolism. The inhibition of α-glucosidase can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for managing type 2 diabetes.

Enzyme Inhibition Studies

A study highlighted the structure-activity relationship (SAR) of several derivatives of imidazo[1,2-c]quinazolines. It was found that the presence of electron-donating groups significantly enhanced the inhibitory potency against α-glucosidase. For instance, compounds with methoxy (OMe) groups at specific positions showed remarkable activity compared to those with electron-withdrawing substituents like chlorine or bromine .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundα-Glucosidase Inhibition50.0 ± 0.12
Benzo[4,5]imidazo[1,2-c]quinazolineα-Glucosidase Inhibition268.25 ± 0.09
Compound 11jα-Glucosidase InhibitionNot specified

Case Studies and Research Findings

Recent studies have demonstrated the potential of imidazoquinazolines in cancer therapy as well. For example:

  • Antitumor Activity : A study on various synthesized quinazoline derivatives reported significant antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values indicated that certain derivatives exhibited potent cytotoxic effects .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.